3-Methoxy-N-methylcyclobutan-1-amine hydrochloride
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Overview
Description
3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a methoxy group and a methylamine group. It is commonly used in scientific research due to its diverse applications and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxycyclobutanone with methylamine in the presence of a reducing agent to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
3-Methoxycyclobutan-1-amine: Lacks the N-methyl group, leading to different chemical properties and reactivity.
N-Methylcyclobutan-1-amine: Lacks the methoxy group, affecting its interaction with biological targets.
Cyclobutan-1-amine: The simplest form, without any substituents, used as a reference compound in studies.
Uniqueness: 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is unique due to the presence of both methoxy and N-methyl groups, which confer specific chemical and biological properties. These functional groups influence its reactivity and interaction with molecular targets, making it a valuable compound for research .
Properties
IUPAC Name |
3-methoxy-N-methylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-5-3-6(4-5)8-2;/h5-7H,3-4H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSKHKPWUASZNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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